

Comprehensive Research Guide: AM404

Structure-Activity Relationship and Analogs

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Compound Focus: AM404

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AM404 Structural Insights and Core Pharmacology

Introduction to AM404

AM404 (N-arachidonoylphenolamine) is a **fatty acid amide signaling molecule** with a distinctive hybrid structure that combines elements of endogenous cannabinoid and vanilloid systems. This compound was initially identified as a **central metabolite of acetaminophen** (paracetamol), formed in the brain through deacetylation to p-aminophenol followed by conjugation with arachidonic acid via fatty acid amide hydrolase (FAAH)-mediated synthesis [1] [2]. **AM404** possesses a **unique pharmacological profile** that enables interaction with multiple targets simultaneously, making it a valuable template for developing novel therapeutic agents with potential applications in pain management, neuroinflammation, and recently investigated areas including cancer and proteostasis regulation.

Core Structural Features and Key Modifications

The molecular structure of **AM404** contains several key domains that can be systematically modified to alter its pharmacological properties:

- **Aromatic head group:** A 4-hydroxyphenyl ring that contributes to TRPV1 receptor activation and antioxidant properties
- **Linking group:** An amide bond that provides metabolic stability
- **Lipophilic tail:** An arachidonoyl chain (20:4, n-6) critical for membrane association and cannabinoid receptor interaction

Table 1: Key Structural Domains of **AM404** and Their Functional Roles

Structural Domain	Chemical Features	Pharmacological Role
Aromatic Head Group	4-hydroxyphenyl ring	TRPV1 agonist activity, antioxidant properties via phenolic group
Linking Group	Amide bond	Metabolic stability, molecular conformation
Lipophilic Tail	Arachidonoyl chain (20:4, n-6)	Membrane penetration, CB1 receptor affinity, endocannabinoid uptake inhibition

Systematic modifications of these domains have yielded analogs with improved selectivity and efficacy profiles. Key structural analogs include:

- **Arvanil:** Incorporates a 3-methoxy-4-hydroxy benzyl group instead of the 4-hydroxyphenyl ring, significantly enhancing **TRPV1 receptor potency** while maintaining cannabinoid receptor activity [3]
- **VDM11:** An transport-focused analog with modified lipophilic chain that retains endocannabinoid uptake inhibition with reduced receptor activation
- **A22/A23:** Recently developed analogs with **enhanced proteasome activation** capabilities and improved cellular viability profiles [4]

Comprehensive Pharmacological Profile Comparison

Receptor Binding and Functional Activity

AM404 exhibits a complex polypharmacology profile, acting as a **multi-target ligand** with varying affinities and efficacies across different receptor systems:

Table 2: Quantitative Pharmacological Profile of **AM404** at Key Molecular Targets

Molecular Target	Affinity/Potency	Experimental System	Functional Activity
TRPV1	pEC ₅₀ = 7.59 (26 nM) [5]	Human TRPV1 transfected cells	Full agonist
CB1 Receptor	pK _i = 5.75 (1.76 μM) [5]	Human recombinant CB1 receptor	Low-affinity partial agonist
CB2 Receptor	pK _i = 5.89 (1.3 μM) [5]	Human recombinant CB2 receptor	Low-affinity ligand
FAAH Enzyme	pIC ₅₀ = 5.43 (3.7 μM) [5]	Rat brain homogenates	Moderate inhibitor
Endocannabinoid Transport	IC ₅₀ ~ 1-5 μM [6] [7]	Rat neurons/synaptosomes	Uptake inhibitor
20S Proteasome	pEC ₅₀ = 4.55 (28 μM) [5]	Human 20S proteasome	Activator

Key Analog Comparisons

- Arvanil** demonstrates **significantly enhanced TRPV1 potency** (pEC₅₀ = 9.29) compared to **AM404** (pEC₅₀ = 6.32 in rat TRPV1), representing an approximately 1000-fold increase in potency [3]. This analog incorporates a vanilloid-type aromatic head group (3-methoxy-4-hydroxy benzyl) that enhances vanilloid receptor recognition while maintaining interaction with cannabinoid systems.
- A22/A23 analogs** show **improved proteasome activation** and cellular viability compared to **AM404**, making them more suitable for potential applications in neurodegenerative proteinopathies [4]. These compounds feature modifications to both the aromatic head group and fatty acid chain while maintaining the core amide linkage.

Experimental Protocols and Methodologies

Receptor Binding Assays

TRPV1 Binding Protocol [3] [5]:

- **Membrane Preparation:** Isolate membranes from rat spinal cord or rVR1-transfected CHO cells
- **Radioligand:** [³H]-resiniferatoxin (RTX) at specific activity of 50 Ci mmol⁻¹
- **Binding Conditions:** Incubate 20 µg membrane protein with [³H]-RTX in DMEM/HEPES/BSA buffer at 37°C for 1 hour
- **Non-specific Binding:** Determine using 1 µM unlabeled RTX
- **Separation:** Vacuum filtration through GF/B filters presoaked in wash buffer (50 mM Tris, 1 mg/mL BSA, pH 7.4)
- **Data Analysis:** Calculate K_i values using Cheng-Prusoff equation from competition curves

Calcium Influx Assay for Functional Activity [3]:

- **Cell System:** rVR1-transfected CHO cells plated at 5×10⁵ cells/mL in 24-well plates
- **Calcium Indicator:** ⁴⁵Ca²⁺ (5-50 mCi mg⁻¹ calcium)
- **Stimulation:** Apply compounds for specific timepoints (typically 5-10 minutes)
- **Termination:** Remove extracellular radioactivity by rapid washing
- **Quantification:** Measure cell-associated radioactivity by scintillation counting
- **Data Expression:** Calculate pEC₅₀ values from concentration-response curves

Behavioral Pain Models

Neuropathic Pain Model (CCI) [6] [7]:

- **Animal Subject:** Male Wistar rats (200-220 g)
- **Surgical Procedure:** Expose common sciatic nerve at mid-thigh level, place four loose ligatures (4-0 chromic gut) approximately 1 mm apart
- **Drug Administration:** **AM404** (3-10 mg/kg) dissolved in Tween80/DMSO/saline (10% final concentration), administered subcutaneously once daily for 7-14 days
- **Behavioral Testing:**
 - **Thermal hyperalgesia:** Plantar test (Hargreaves method) measuring paw withdrawal latency to radiant heat
 - **Mechanical allodynia:** Dynamic Plantar Aesthesiometer (von Frey-type filament) measuring paw withdrawal threshold

- **Antagonist Studies:** Administer CB1 antagonist SR141716A (0.5 mg/kg i.p.), CB2 antagonist SR144528 (1 mg/kg i.p.), or TRPV1 antagonist capsazepine (10 mg/kg i.p.) to determine receptor mechanisms

Formalin Test Model [7]:

- **Animal Subject:** Male Swiss mice (20-25 g)
- **Nociceptive Challenge:** Inject 20 μ L of 1.5% formalin solution into dorsal surface of hind paw
- **Pain Assessment:** Measure time spent licking/biting injected paw in two phases (0-5 min for acute phase, 15-30 min for inflammatory phase)
- **Drug Treatment:** **AM404** (1-10 mg/kg i.p.) administered 15 minutes before formalin injection
- **Receptor Mechanism:** Use selective antagonists administered before **AM404** to determine contribution of different targets

Cellular Assays

Proteasome Activation Assay [4] [5]:

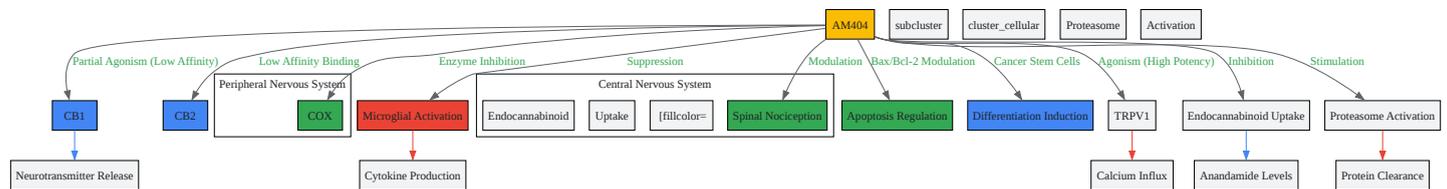
- **Enzyme Source:** Human 20S proteasome
- **Substrate:** 11-amino acid FRET peptide
- **Assay Conditions:** Measure fluorescence every 2 minutes over 1 hour
- **Activity Calculation:** Determine EC₅₀ values from concentration-response curves of proteasomal peptide degradation
- **Cellular Validation:** Confirm activity in cell-based proteasome function assays and protein degradation monitoring

Anti-cancer Screening in Colorectal Cancer Models [8]:

- **Cell Culture:** 3D colonospheres from HCT116, DLD-1, and SW480 human CRC cell lines
- **Screening Approach:** Fluorescence-based screening using stem cell dye CDy1 to monitor differentiation
- **Treatment:** **AM404** tested at concentration range of 1-100 μ M with IC₅₀ determination
- **Endpoint Assays:** SRB assay for viability, colony formation, morphological analysis, combination studies with 5-FUra and oxaliplatin
- **Molecular Analysis:** FBXL5 E3-ligase expression monitoring by Western blot

Therapeutic Mechanisms and Signaling Pathways

AM404 exerts its effects through multiple simultaneous mechanisms, engaging several signaling systems:

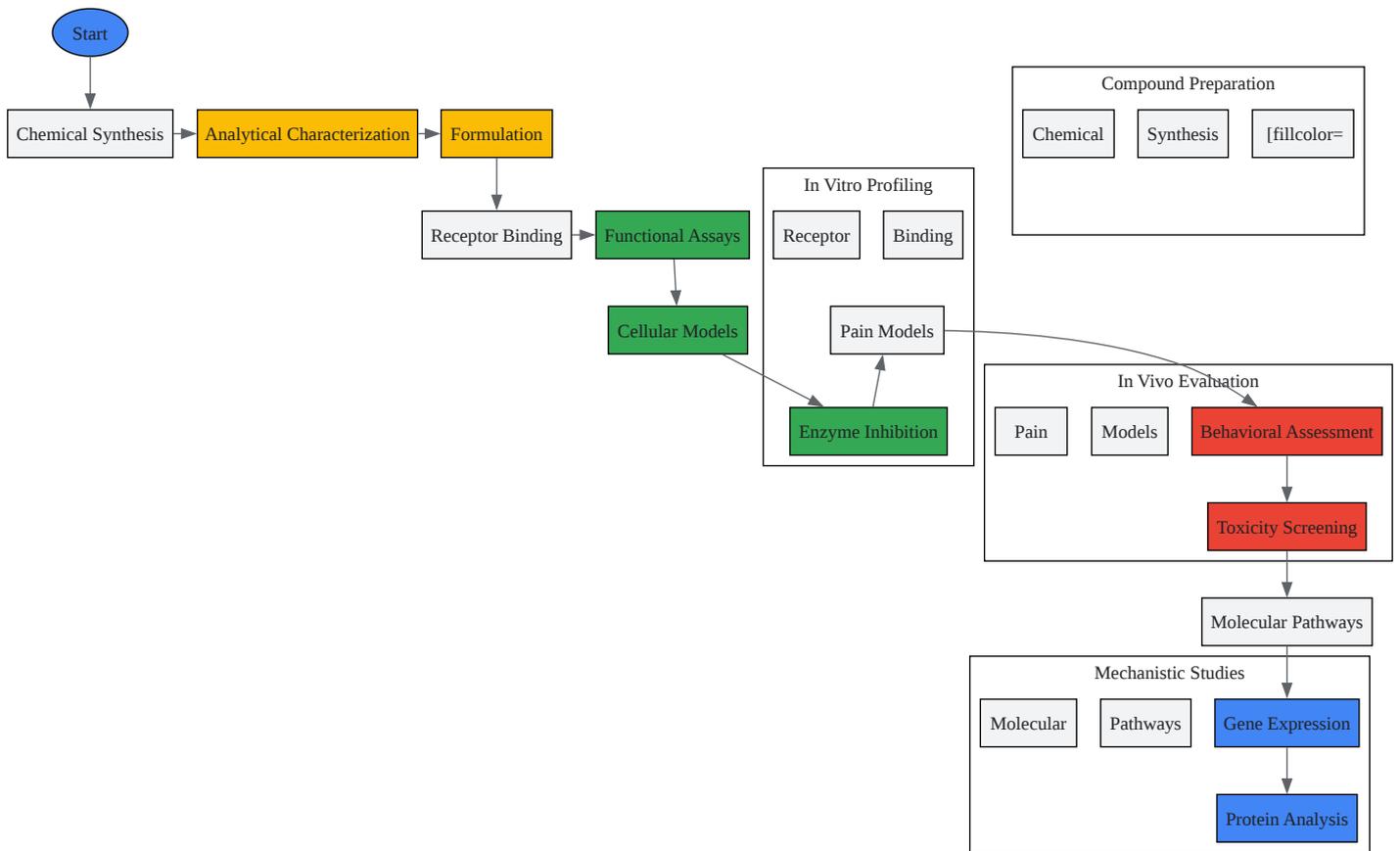


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*Diagram 1: **AM404** Multi-Target Signaling Pathways - This diagram illustrates the complex polypharmacology of **AM404** across different biological systems and tissue types*

Experimental Workflow for Analog Evaluation

The comprehensive evaluation of **AM404** analogs follows a systematic workflow to characterize pharmacological properties:



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Diagram 2: **AM404** Analog Evaluation Workflow - This diagram outlines the systematic approach for characterizing newly synthesized **AM404** analogs

Emerging Research Directions and Applications

Novel Therapeutic Applications

- **Oncology:** **AM404** has demonstrated **anti-cancer stem cell activity** in colorectal cancer models, where it suppresses FBXL5 E3-ligase expression and sensitizes resistant cells to conventional chemotherapeutics [8]. The compound significantly reduced colony formation and shifted population doubling time from 21 to 29 hours in DLD-1 cells at IC₅₀ concentrations (~15 μM).
- **Neurodegenerative Disorders:** Recent research has identified **AM404** as an **activator of the 20S proteasome** [4], with analogs A22 and A23 showing enhanced ability to degrade intrinsically disordered proteins and restore proteasome function impaired by toxic α-synuclein oligomers. This suggests potential applications in Parkinson's disease and other proteinopathies.
- **Neuropathic Pain:** **AM404** prevents the development of **thermal hyperalgesia and mechanical allodynia** in neuropathic pain models through coordinated modulation of cannabinoid receptors, TRPV1 channels, and cytokine signaling pathways [6]. It normalizes the Bax/Bcl-2 apoptosis ratio and reduces spinal cord expression of nNOS and TNFα while enhancing IL-10 production.

Molecular Mechanisms in Inflammation

In microglial cells, **AM404** produces significant **anti-inflammatory effects** through both receptor-dependent and independent mechanisms [1]:

- **COX-1/COX-2 Inhibition:** Directly inhibits cyclooxygenase enzyme activity with reversible reduction of PGE₂, PGD₂, and 8-iso-PGF₂α production
- **Microglial Modulation:** Suppresses LPS-induced prostaglandin release in organotypic hippocampal slice cultures, an effect abolished by microglial depletion

- **Receptor-Independent Actions:** Reduces inflammatory mediator production independently of CB1 or TRPV1 receptor blockade in primary microglia

Conclusion and Research Outlook

AM404 represents a **prototypical multi-target ligand** with a complex structure-activity relationship that continues to reveal new therapeutic possibilities. The compound's unique ability to simultaneously engage endocannabinoid, vanilloid, and inflammatory signaling pathways provides a compelling template for developing novel therapeutic agents for complex disease states. Recent discoveries of its actions in proteasome activation and cancer stem cell differentiation have significantly expanded its potential research applications beyond initial pain and inflammation indications.

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